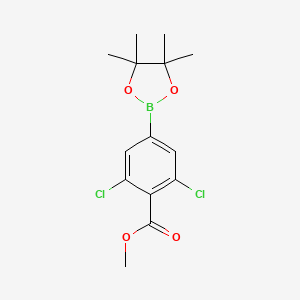

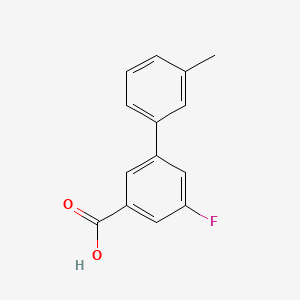

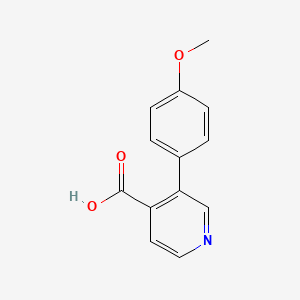

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción general

Descripción

“Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .

Chemical Reactions Analysis

This compound is used in the preparation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions . More detailed information about its chemical reactions is not available in the current resources.Aplicaciones Científicas De Investigación

Boric Acid Ester Intermediates with Benzene Rings : These compounds, including the one you mentioned, are obtained via a multi-step substitution reaction. Their structures are confirmed using various spectroscopic methods and X-ray diffraction. The research highlights their applications in crystallography and molecular structure analysis through density functional theory (DFT) calculations (Huang et al., 2021).

Crystal Structure and Vibrational Properties Studies : This research focuses on the synthesis and characterization of compounds containing the dioxaborolan-2-yl group. The study includes detailed analyses of molecular structures, spectroscopic data, and vibrational properties, providing insights into the physicochemical characteristics of these compounds (Wu et al., 2021).

Pd-catalyzed Borylation of Arylbromides : This study explores the synthesis of arenes substituted with the dioxaborolan-2-yl group through a palladium-catalyzed borylation process. This method is significant for the functionalization of arylbromides, especially those bearing sulfonyl groups, highlighting its importance in organic synthesis (Takagi & Yamakawa, 2013).

Prochelator to Chelator Conversion in Cytoprotection : This research demonstrates the use of a boronate group in the development of prodrugs for targeting iron sequestration in cells under oxidative stress. The study evaluates the hydrolytic stability and efficiency of these prochelators, emphasizing their potential in medicinal chemistry (Wang & Franz, 2018).

Microwave-assisted Boronate Ester Formation : This research presents a method for synthesizing heteroaryl-linked benzimidazoles via microwave-assisted boronate ester formation, followed by Suzuki–Miyaura cross-coupling. This highlights the compound's role in facilitating efficient and versatile organic synthesis (Rheault, Donaldson, & Cheung, 2009).

Efficient Deboration Reaction for Explosive Detection : This research discusses the synthesis of boron ester or acid derivatives, emphasizing their application in the detection of hydrogen peroxide vapor, a key component of peroxide-based explosives. The study showcases the potential use of these compounds in security and surveillance (Fu et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as a boronic ester, participates in this reaction, contributing to the formation of new carbon-carbon bonds.

Pharmacokinetics

It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors such as pH can significantly influence the action of this compound. As mentioned earlier, the hydrolysis rate of boronic esters, including this compound, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the catalytic processes of organic synthesis, such as palladium-catalyzed cross-coupling reactions. The nature of these interactions typically involves the formation of transient complexes that facilitate the transfer of functional groups between molecules, thereby enabling the synthesis of complex organic compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit enzymes involved in the degradation of certain biomolecules, thereby increasing their intracellular concentrations. Conversely, it can activate enzymes that facilitate the synthesis of complex organic compounds. These binding interactions often involve the formation of covalent or non-covalent bonds with the active sites of enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation or metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential cytotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, this compound may be metabolized by enzymes involved in the detoxification processes, leading to the formation of less active or inactive metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For instance, localization to the mitochondria may influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJYCPNGBPJIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718426 | |

| Record name | Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321613-04-0 | |

| Record name | Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B594314.png)

![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)